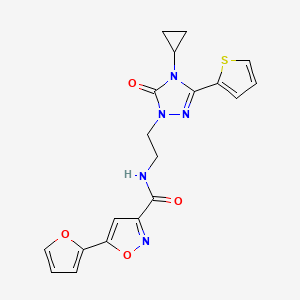

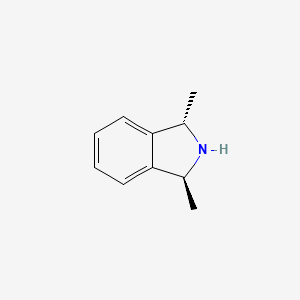

Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate is not directly reported in the provided papers. However, a related synthesis process is described in the first paper, where a series of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized using a four-component cyclo condensation. This process involved diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . Although the target compound is not mentioned, this method could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of this compound is not directly analyzed in the provided papers. However, the first paper does discuss the characterization of similar piperazine derivatives using IR, 1H and 13C NMR, and mass spectral studies . These techniques could be applied to determine the molecular structure of this compound, providing insights into its chemical environment and confirming the successful synthesis of the compound.

Chemical Reactions Analysis

The second paper discusses the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) in the Lossen rearrangement, which is a method for synthesizing hydroxamic acids and ureas from carboxylic acids . While this does not directly involve this compound, the reagent used shares a similar nitrophenyl group, which suggests that related compounds might undergo similar reactions or could be used in a modified form to achieve different synthetic goals.

Physical and Chemical Properties Analysis

Neither paper provides specific information on the physical and chemical properties of this compound. However, the first paper's discussion of antimicrobial studies of synthesized piperazine derivatives suggests that these compounds, including potentially this compound, could exhibit biological activity . The second paper's focus on the environmentally friendly and cost-effective synthesis of ureas indicates that the compound might also be synthesized in a way that is mindful of environmental impact and efficiency .

科学的研究の応用

Synthesis Applications

Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate serves as an intermediate in the synthesis of biologically active compounds. For instance, it has been utilized in the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, a compound known for its role in the creation of benzimidazole compounds, which are notable for their diverse range of biological activities (Liu Ya-hu, 2010).

Structural Characterization

In structural analysis, the compound and its derivatives have been characterized and studied using a variety of spectroscopic and DFT techniques. For example, complexes formed by ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate with Ni(II), Zn(II), and Cd(II) have been synthesized and characterized, revealing interesting binding patterns and geometries (O. Prakash et al., 2014).

Biological and Medicinal Applications

Antimicrobial and Antiviral Activities

Some derivatives of this compound exhibit significant antimicrobial and antiviral activities. For example, microwave-assisted synthesis of hybrid molecules containing this compound showed antimicrobial activity against various microorganisms (Serap Başoğlu et al., 2013). Additionally, certain urea and thiourea derivatives doped with Febuxostat demonstrated promising antiviral and antimicrobial activities (R. C. Krishna Reddy et al., 2013).

Material Science and Chemistry

Supramolecular Chemistry

The compound's salts, such as 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate, have been explored for their supramolecular assembly, showing two-dimensional and three-dimensional structures respectively, indicating potential applications in material science and nanotechnology (Holehundi J. Shankara Prasad et al., 2022).

特性

IUPAC Name |

ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4/c1-2-22-14(19)17-7-5-16(6-8-17)13-4-3-12(18(20)21)9-11(13)10-15/h3-4,9H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZRXMRHQAQEFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Thiomorpholine-4-carbonyl)piperidin-1-yl]ethanone](/img/structure/B2533198.png)

![(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B2533201.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2533202.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2533204.png)

![7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2533205.png)

![N-(4-isopropylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2533209.png)

![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533211.png)

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2533212.png)

![N-[(4-Fluorophenyl)methyl]-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide](/img/structure/B2533218.png)

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2533220.png)